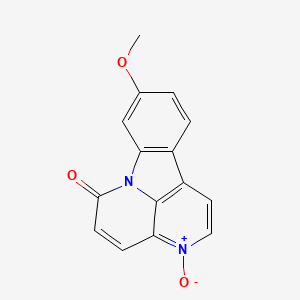
9-Methoxycanthin-6-one N-oxide
概要
説明
9-Methoxycanthin-6-one N-oxide is a natural product found in Eurycoma longifolia . It shows cytotoxic activity against a panel of cell lines comprising a number of human cancer cell types .
Synthesis Analysis
The synthesis of 9-Methoxycanthin-6-one N-oxide involves several steps. The intermediate was isolated and characterized by quenching the reaction after 1 h of refluxing . The nitrile functionality was used as a hetero dienophile for the synthesis of the targeted ester derivative .Molecular Structure Analysis
The molecular formula of 9-Methoxycanthin-6-one N-oxide is C15H10N2O3 . Its molecular weight is 266.25 g/mol . The InChI and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
9-Methoxycanthin-6-one N-oxide has a molecular weight of 266.25 g/mol . It has a topological polar surface area of 56.7 Ų and a complexity of 452 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .科学的研究の応用
Chronic inflammatory diseases (CIDs) are characterized by recurrent inflammatory attacks in multiple tissues. These conditions arise due to inappropriate immune responses to normal tissue substances and invading microbes. Canthin-6-ones, a subclass of β-carboline alkaloids, have drawn attention for their potential therapeutic effects on various inflammatory diseases . Let’s explore their applications in more detail:
Inhibition of Inflammatory Mediators
Studies suggest that canthin-6-ones modulate inflammatory mediators, including:
- NLRP3 Inflammasome : Canthin-6-ones impact the NLRP3 inflammasome, a critical component of the innate immune response. By inhibiting NLRP3 activation, they mitigate inflammation .
- NF-κB Signaling Pathway : Canthin-6-ones interfere with NF-κB, a central regulator of immune responses. Inhibition of NF-κB reduces pro-inflammatory cytokine production .
Potential Therapeutic Applications
Canthin-6-ones may be beneficial in the following CIDs:
a. Rheumatoid Arthritis (RA): b. Inflammatory Bowel Disease (IBD): c. Psoriasis:Anti-Cancer Properties
Apart from their anti-inflammatory effects, canthin-6-ones exhibit anti-cancer activities:
In Vitro Anti-Cancer Effects
- 9-Methoxycanthin-6-one (EL50) has demonstrated activity against various cancer cell lines, including ovarian, breast, colorectal, cervical, and skin cancer .
NO Inhibition
Canthin-6-ones also inhibit nitric oxide (NO) production, which plays a role in inflammation .
Future Directions
Despite promising findings, limitations exist in canthin-6-one studies. Further research is needed to explore their full potential and address challenges .
Safety and Hazards
将来の方向性
作用機序
Target of Action
9-Methoxycanthin-6-one N-oxide, also known as 9-Methoxycanthin-6-one, is an indole alkaloid . It has been found to exhibit cytotoxic activity towards various human cancer cell lines . The primary targets of this compound are cancer cells, particularly ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction results in changes in the cell’s normal functions, leading to cell death.
Biochemical Pathways
The compound affects several biochemical pathways. It influences the expressions of proteins involved in apoptosis, such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH . Other proteins like acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .
Pharmacokinetics
In terms of bioavailability, 9-Methoxycanthin-6-one exhibits good solubility in methanol, making it suitable for formulation in certain pharmaceutical products . Its polyunsaturated nature also suggests potential benefits in the context of oxidative stress and inflammation .
Result of Action
The molecular and cellular effects of 9-Methoxycanthin-6-one’s action include the induction of apoptosis in a concentration-dependent manner . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activities .
Action Environment
Several factors can influence the action, efficacy, and stability of 9-Methoxycanthin-6-one. For instance, the compound’s production in callus cultures is affected by different medium compositions and physical factors . A higher production of 9-Methoxycanthin-6-one is obtained from callus cultured in ¾ MS basal media . At fructose of 2% (w/v), the production of 9-Methoxycanthin-6-one is promoted to gain the highest yield, compared to other carbon sources tested . The addition of 2.0-mg·L −1 dicamba also increases 9-Methoxycanthin-6-one production .
特性
IUPAC Name |
13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUHWGVUSHTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



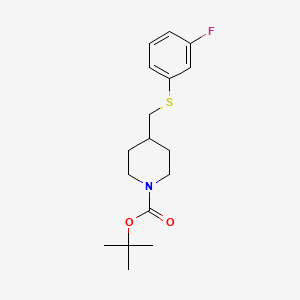
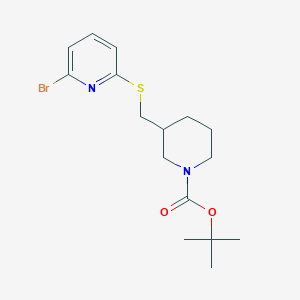
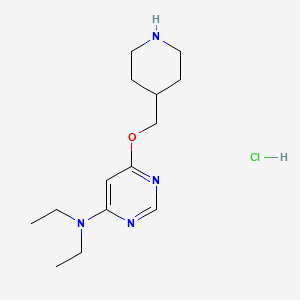
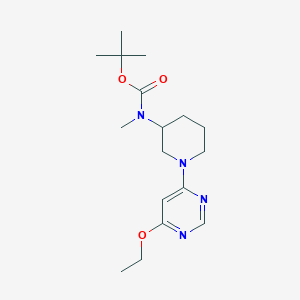
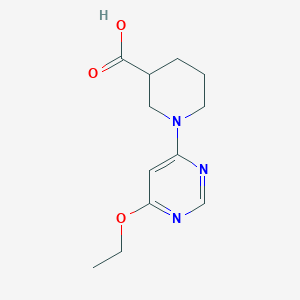
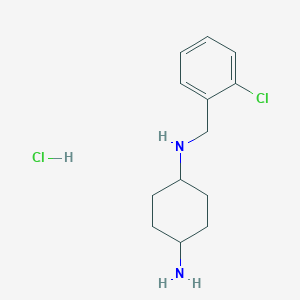

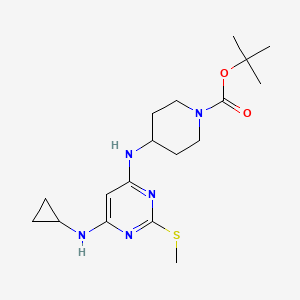

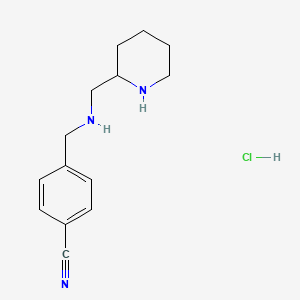
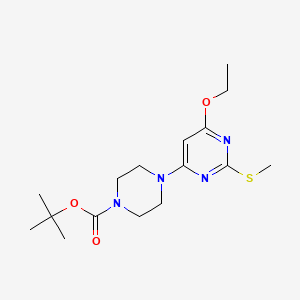
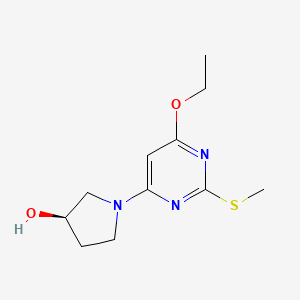

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)